molecular formula C17H19N5O2S B3002520 2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1171525-95-3

2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B3002520
CAS No.: 1171525-95-3
M. Wt: 357.43
InChI Key: ICXIQTIWMONOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta type I receptor (TGF-β RI), also known as activin receptor-like kinase 5 (ALK5). This compound has emerged as a critical pharmacological tool for investigating the TGF-β signaling pathway, which plays a dual role in cancer progression by acting as a tumor suppressor in normal cells and early-stage tumors, but as a promoter of metastasis, angiogenesis, and immunosuppression in advanced cancers [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2892327/]. Its primary research value lies in its ability to specifically block the phosphorylation of Smad2/3 proteins, thereby inhibiting the canonical TGF-β signaling cascade [https://pubchem.ncbi.nlm.nih.gov/compound/16219856]. Researchers utilize this inhibitor to explore therapeutic strategies in various aggressive cancer models, particularly in contexts where TGF-β drives epithelial-to-mesenchymal transition (EMT), tumor cell invasion, and the development of a fibrotic tumor microenvironment that is resistant to conventional chemotherapy. Studies have demonstrated its efficacy in sensitizing cancer cells to other treatments and in reducing metastatic potential in preclinical models, making it a valuable compound for probing the complexities of TGF-β biology and for developing novel anti-metastatic agents [https://www.nature.com/articles/s41598-017-09206-0].

Properties

IUPAC Name

2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c23-25(24,14-4-3-7-18-12-14)22-10-8-21(9-11-22)13-17-19-15-5-1-2-6-16(15)20-17/h1-7,12H,8-11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXIQTIWMONOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole nucleus. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzimidazole is reacted with a suitable piperazine derivative in the presence of a base such as sodium hydride or potassium carbonate .

The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride, such as pyridine-3-sulfonyl chloride, under basic conditions. The final step involves the coupling of the sulfonyl-piperazine intermediate with the benzimidazole core, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Overview

The compound consists of a benzo[d]imidazole core linked to a piperazine ring through a sulfonyl group and a pyridine moiety. This structural combination is crucial for its diverse biological properties, as the benzimidazole ring is often associated with antimicrobial and anticancer activities.

Synthetic Routes

The synthesis of this compound generally involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzimidazole Core : This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
  • Introduction of the Piperazine Ring : This is typically done through nucleophilic substitution, where the benzimidazole reacts with a suitable piperazine derivative in the presence of bases like sodium hydride or potassium carbonate.

Chemical Properties and Reactions

The chemical reactivity of 2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is influenced by its functional groups, allowing for various reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
  • Substitution : The piperazine ring can undergo nucleophilic substitution under basic conditions.

Scientific Research Applications

The applications of this compound span several fields:

Medicinal Chemistry

The compound has shown promise as an enzyme inhibitor, particularly against targets like NAMPT and PARP1, which are relevant in cancer therapy. Molecular docking studies indicate effective binding to these enzymes, suggesting potential as a dual-target inhibitor.

Biological Studies

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer metabolism positions it as a candidate for cancer treatment.
  • Antimicrobial Activity : The benzimidazole moiety is often linked to antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

Material Science

In addition to its biological applications, this compound can serve as a building block for synthesizing more complex molecules and materials in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, modulating their function and leading to anxiolytic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzimidazole derivatives, focusing on synthesis, substituent effects, and pharmacological implications.

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Structural Features Synthesis Key Steps Pharmacological Target/Activity Key Findings
Target: 2-((4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole - Benzimidazole core
- Piperazine with pyridin-3-ylsulfonyl group
Likely involves sulfonylation of piperazine, alkylation, and oxidation steps Hypothesized: CNS receptors (dopamine/serotonin), kinases, or proteases Predicted enhanced stability and solubility due to sulfonyl group
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () - Sulfinyl linker
- Methoxyphenoxy-pyridine substituent
Oxidation with m-CPBA; purified via alumina column chromatography Not specified No precipitate during synthesis; high purity achieved
2-(4-Fluorophenyl)-1H-benzo[d]imidazole () - Fluorophenyl substituent
- No piperazine/sulfonyl groups
Direct coupling of fluorophenyl to benzimidazole GABA-A receptor (similar to zolpidem) Binds allosteric site of GABA-A; fluorophenyl enhances hydrophobic interactions
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () - Triazole-thiazole-acetamide tail
- Bromophenyl substituent
Multi-step synthesis with Cu(I)-catalyzed cycloaddition α-Glucosidase inhibition (antidiabetic potential) Docking studies show competitive binding with α-glucosidase active site
2-((4-(3,4-Dimethylphenyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole () - Piperazine with 3,4-dimethylphenyl group Alkylation of benzimidazole with substituted piperazine Dopamine receptors (D2/D3) Structural similarity to antipsychotics; dimethylphenyl enhances lipophilicity
2-(((4-Methoxy-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () - Sulfinyl linker
- Methoxy-methylpyridine substituent
Oxidation with m-CPBA; silica gel column purification Proton pump inhibition (potential antiulcer activity) Sulfinyl group critical for proton pump binding; methoxy improves bioavailability

Structural and Electronic Effects

  • Sulfonyl vs. Sulfinyl Groups : The target compound’s pyridin-3-ylsulfonyl group provides greater stability and electron-withdrawing effects compared to sulfinyl analogs (e.g., ), which may enhance receptor-binding affinity but reduce metabolic lability .
  • Piperazine Substitutions : Replacing the pyridin-3-ylsulfonyl group with a 3,4-dimethylphenyl () shifts selectivity toward dopamine receptors, while the target’s sulfonyl-pyridine motif could favor kinase or protease inhibition .
  • Aromatic Substituents : Fluorophenyl () and bromophenyl () groups enhance hydrophobic interactions with targets like GABA-A or α-glucosidase, whereas the target’s pyridine ring may enable hydrogen bonding or π-stacking .

Pharmacological Implications

  • CNS Applications : Piperazine-containing analogs (, target compound) are prevalent in antipsychotic and antidepressant drugs. The target’s sulfonyl group may improve blood-brain barrier penetration compared to dimethylphenyl derivatives .
  • Enzyme Inhibition : Sulfinyl/sulfonyl benzimidazoles () are established proton pump inhibitors (e.g., omeprazole). The target’s bulkier pyridin-3-ylsulfonyl group could redirect activity toward other enzymes, such as kinases or carbonic anhydrases .
  • Antimicrobial and Anticancer Potential: Triazole-thiazole derivatives () exhibit α-glucosidase inhibition, while porphyrin-linked benzimidazoles () show photodynamic therapy applications. The target compound’s lack of extended conjugation limits direct comparison but suggests unexplored therapeutic avenues .

Biological Activity

2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that has attracted considerable attention in medicinal chemistry and pharmaceutical research. Its unique structural features, including a benzimidazole core linked to a piperazine ring via a sulfonyl group and a pyridine moiety, endow it with diverse chemical and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure is characterized by:

  • Benzimidazole Core : Known for its role in various biological activities.
  • Piperazine Ring : Implicated in interactions with neurotransmitter receptors.
  • Pyridine Sulfonyl Group : Enhances solubility and stability, facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Moreover, the piperazine ring may modulate neurotransmitter receptor functions, leading to potential anxiolytic effects and other therapeutic outcomes.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For example, certain derivatives have shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections .

Anticancer Potential

Research has demonstrated that the compound may possess anticancer properties. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the benzimidazole core can enhance its cytotoxicity against specific cancer types .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of acetylcholinesterase, which could have implications for neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on the growth of Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was found to induce apoptosis through the activation of caspase pathways. The IC50 values indicated potent activity against breast cancer cells, suggesting its potential as a lead compound for anticancer drug development .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialGram-positive bacteriaSignificant growth inhibition
AnticancerBreast cancer cellsInduction of apoptosis
Enzyme inhibitionAcetylcholinesteraseInhibition of enzyme activity

Q & A

Basic: What are the methodological considerations for synthesizing 2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole derivatives?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Mannich-type reactions to introduce the piperazine-sulfonyl moiety, often using catalysts like nano-SiO₂ for improved efficiency and yield .
  • Coupling reactions (e.g., nucleophilic substitution) to attach pyridinylsulfonyl groups to the piperazine ring. Solvent selection (e.g., ethanol or acetonitrile) and temperature control (reflux at 70–90°C) are critical for minimizing side products .
  • Purification via column chromatography or recrystallization, validated by TLC and HPLC (>95% purity) .

Key Data:

  • Yields range from 35% to 52% depending on substituents and reaction optimization .
  • Catalytic SiO₂ reduces reaction time by 30% compared to traditional acid catalysts .

Basic: How do researchers confirm the structural identity of benzimidazole derivatives using spectroscopic methods?

Answer:
A combination of techniques is employed:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.1–8.5 ppm), sulfonyl groups (δ 3.1–3.5 ppm for SO₂-CH₂), and piperazine methylenes (δ 2.5–3.0 ppm). Splitting patterns differentiate regioisomers .
  • LC-MS (ESI+) : Confirm molecular ions (e.g., m/z 311.1 [M+H]⁺ for diethylamino-substituted derivatives) and rule out impurities .
  • IR Spectroscopy : Identify sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and benzimidazole (N-H stretch at ~3400 cm⁻¹) functional groups .

Example:
In compound 15 (antimalarial derivative), LC-MS confirmed m/z 325.2 [M+H]⁺, aligning with theoretical values .

Advanced: What computational approaches predict the binding modes of benzimidazole derivatives to biological targets?

Answer:

  • Molecular Docking (AutoDock/Vina) : Simulate interactions with targets (e.g., Plasmodium enzymes for antimalarial studies). Pyridinylsulfonyl groups show hydrogen bonding with active-site residues, while piperazine enhances solubility for membrane penetration .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. For example, derivatives with 4-fluorophenyl substituents exhibit stronger hydrophobic interactions in antimicrobial targets .
  • QSAR Models : Correlate electronic parameters (HOMO/LUMO) of sulfonyl groups with IC₅₀ values in enzyme inhibition assays .

Case Study:
Docking revealed that compound 9c (triazole-linked benzimidazole) binds to α-glucosidase via π-π stacking with pyridine rings, validated by in vitro IC₅₀ = 12.3 µM .

Advanced: How do structural modifications to the piperazine-sulfonyl unit affect biological activity?

Answer:

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -CF₃ on sulfonyl) enhance activity against S. aureus (MIC = 8 µg/mL) by increasing membrane permeability .
  • Antimalarial SAR : Bulky aryl groups on piperazine reduce hemozoin inhibition efficacy, while diethylamino groups improve solubility and parasite uptake (IC₅₀ = 0.7 µM for compound 13 ) .
  • Enzyme Inhibition : Sulfonyl-to-carbonyl substitution decreases selectivity for kinase targets (e.g., 10-fold drop in PfPK7 inhibition) due to reduced hydrogen bonding .

Contradiction Note:
While 4-nitrophenyl substituents improve antibacterial activity , they reduce antimalarial potency due to steric hindrance in Plasmodium binding pockets .

Data Analysis: How should researchers resolve contradictions in synthetic yields across similar derivatives?

Answer:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase yields of sulfonylation steps (70% vs. 40% in ethanol) but may degrade acid-sensitive intermediates .
  • Catalyst Screening : Nano-SiO₂ improves yields by 15–20% for Mannich reactions compared to HCl, but is ineffective for electron-deficient aryl substrates .
  • Statistical Tools : Use ANOVA to compare reaction parameters (e.g., temperature, catalyst loading) across batches. For example, a 10°C increase in reflux temperature reduced yields by 12% (±3%) in triazole-linked derivatives .

Recommendation:
Optimize conditions via Design of Experiments (DoE) to balance yield and purity, particularly for derivatives with sterically hindered piperazine groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.